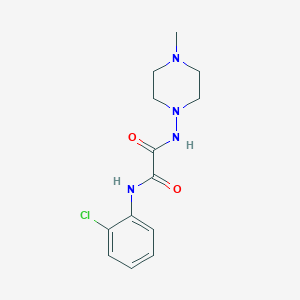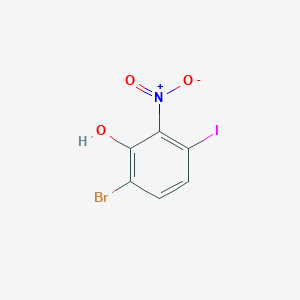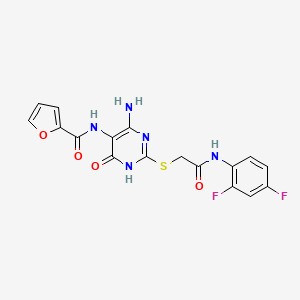
3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule inhibitor of a protein called BCL-2, which is involved in regulating cell death.
Wirkmechanismus
BCL-2 is a protein that plays a key role in regulating apoptosis. It prevents the activation of a protein called BAX, which is necessary for the initiation of apoptosis. 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide binds to BCL-2 and displaces BAX, allowing for the initiation of apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in lab experiments is its specificity for BCL-2. This allows for targeted inhibition of this protein, without affecting other proteins involved in apoptosis. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer. Clinical trials are currently underway to evaluate its efficacy in treating various types of cancer. Another area of interest is its potential as a tool for studying apoptosis and the role of BCL-2 in this process. Finally, there is interest in developing more potent and soluble analogs of this compound for use in experimental settings.
Synthesemethoden
The synthesis of 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves several steps. First, 2-(1-methylindolin-5-yl)-2-morpholinoethanol is reacted with 3-bromo-4-fluorobenzoyl chloride to form an intermediate. This intermediate is then treated with ammonia to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been studied extensively in the context of cancer research. BCL-2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (cell death) in cancer cells. This compound has been shown to be a potent inhibitor of BCL-2 and has demonstrated efficacy in preclinical models of cancer.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVJCUHTBKQSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)


![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)
![8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2846947.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)


![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)